3,5-Dinitro-L-tyrosine Sodium Salt

描述

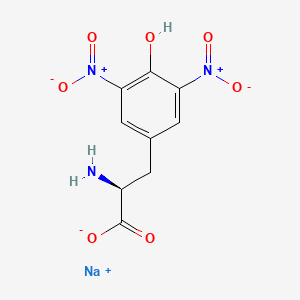

3,5-Dinitro-L-tyrosine Sodium Salt: is a derivative of the amino acid tyrosine, characterized by the presence of two nitro groups at the 3 and 5 positions on the aromatic ring. This compound is often used in biochemical research due to its unique properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine Sodium Salt typically involves the nitration of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by nitration using a mixture of nitric acid and sulfuric acid. After nitration, the protecting groups are removed, and the product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows a similar route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

化学反应分析

Types of Reactions:

Oxidation: 3,5-Dinitro-L-tyrosine Sodium Salt can undergo oxidation reactions, often leading to the formation of quinones.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 3,5-Diamino-L-tyrosine Sodium Salt.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

科学研究应用

Enzyme Studies

3,5-Dinitro-L-tyrosine sodium salt serves as an artificial substrate in enzyme studies, particularly with tyrosine aminotransferase. Unlike natural L-tyrosine, this compound does not exhibit activity with this enzyme, allowing researchers to investigate enzyme mechanisms without interference from natural substrates. This characteristic is crucial for elucidating metabolic pathways involving tyrosine derivatives and understanding enzyme specificity.

Protein Interaction Studies

The unique reactivity of this compound enables researchers to study protein interactions. The nitro groups significantly alter the compound's interaction profiles with biological molecules, providing insights into how modifications to amino acids can affect protein function. This application is particularly relevant in the fields of structural biology and biochemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural similarity to L-tyrosine allows it to be used in the design of novel drugs targeting tyrosine-related pathways. Furthermore, research has indicated that compounds with similar structures may exhibit antibacterial and antifungal properties, suggesting potential applications in drug development.

Case Studies and Research Findings

作用机制

The mechanism of action of 3,5-Dinitro-L-tyrosine Sodium Salt involves its interaction with biological molecules through its nitro groups. These groups can participate in redox reactions, affecting the oxidative state of the molecules they interact with. The compound can also form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function and activity.

相似化合物的比较

- 3-Nitro-L-tyrosine Sodium Salt

- 5-Nitro-L-tyrosine Sodium Salt

- 3,5-Diamino-L-tyrosine Sodium Salt

Comparison: 3,5-Dinitro-L-tyrosine Sodium Salt is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to mono-nitrated derivatives. This increased reactivity makes it more versatile in chemical synthesis and biological studies. The compound’s dual nitro groups also provide distinct electronic properties, making it useful in various applications where electron-withdrawing effects are desired.

生物活性

3,5-Dinitro-L-tyrosine sodium salt (CAS No. 502481-30-3) is a derivative of the amino acid tyrosine, notable for its two nitro groups located at the 3 and 5 positions of the aromatic ring. This modification significantly alters its chemical properties and biological interactions, making it a valuable compound in biochemical research.

- Molecular Formula : C9H8N2O5Na

- Molecular Weight : Approximately 293.17 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to its sodium salt form.

The presence of nitro groups contributes to unique electronic properties that influence the compound's reactivity and interactions within biological systems .

This compound primarily functions as an artificial substrate in enzymatic assays. It has been identified as a competitive inhibitor of the enzyme tyrosine aminotransferase , which is crucial for the metabolism of L-tyrosine. The compound mimics natural L-tyrosine structurally, allowing it to bind to the enzyme's active site and prevent the binding of the natural substrate.

Key Mechanisms:

- Enzyme Inhibition : Acts by binding to active sites on enzymes, thereby inhibiting their activity.

- Redox Reactions : The nitro groups can participate in redox reactions, impacting various biochemical pathways and cellular processes .

Enzyme Interactions

Research indicates that while this compound does not exhibit enzymatic activity comparable to natural tyrosine, it serves as an important tool for studying enzyme kinetics and mechanisms. Its use in research has provided insights into:

- The role of tyrosine aminotransferase in metabolic pathways.

- The structural requirements for substrate binding and enzyme specificity.

Tyrosine Nitration Effects

Tyrosine nitration is a significant post-translational modification that can affect protein function. The introduction of nitro groups can lead to:

- Altered protein conformation.

- Changes in sensitivity to proteolytic degradation.

- Modifications in immunogenicity, potentially triggering autoimmune responses .

Case Studies

- Inhibition Studies : A study demonstrated that this compound effectively inhibited tyrosine aminotransferase activity, providing a model for understanding how structural changes in substrates affect enzyme function.

- Proteomic Analysis : Research involving tyrosine nitrated proteins highlighted how modifications at specific tyrosine residues could lead to either loss or gain of function in proteins like Mn-SOD (Manganese superoxide dismutase), emphasizing the biological significance of nitration events .

Comparative Analysis

To better understand the unique properties and applications of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| L-Tyrosine | Natural amino acid | Precursor for neurotransmitters |

| 3-Nitro-L-Tyrosine | One nitro group at position 3 | Less reactive than dinitro derivative |

| 5-Nitro-L-Tyrosine | One nitro group at position 5 | Similar reactivity profile but fewer applications |

| 3,5-Diamino-L-Tyrosine | Amino groups replacing nitro groups | Enhanced biological activity compared to dinitro form |

| N-Acetyl-3,5-Dinitro-L-Tyrosine | Acetylated form | Functions as a pepsin inhibitor |

属性

IUPAC Name |

sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPPRYPYKFDRGM-JEDNCBNOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659757 | |

| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502481-30-3 | |

| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。